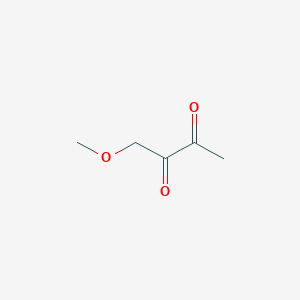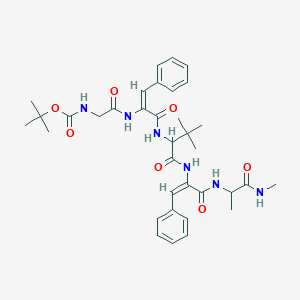
Boc-gdfldfa-nhme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-gdfldfa-nhme is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields such as drug discovery, biotechnology, and medicinal chemistry. This peptide has been synthesized using solid-phase peptide synthesis (SPPS) and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Boc-gdfldfa-nhme is not fully understood. However, it has been suggested that it may interact with specific receptors on the cell surface, leading to the activation or inhibition of various cellular pathways. This interaction may also result in the modulation of various biological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Boc-gdfldfa-nhme has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. Additionally, Boc-gdfldfa-nhme has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-gdfldfa-nhme in lab experiments include its stability, purity, and reproducibility. It can be easily synthesized using Boc-gdfldfa-nhme and purified using various techniques. However, the limitations of using Boc-gdfldfa-nhme include its high cost and limited availability. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Boc-gdfldfa-nhme. One direction is to further investigate its mechanism of action and identify specific receptors that it interacts with. Another direction is to study its potential therapeutic applications in various diseases and develop new drugs based on its structure. Additionally, Boc-gdfldfa-nhme can be used in the development of new biosensors and biomaterials. Finally, further studies can be conducted to investigate its potential applications in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, Boc-gdfldfa-nhme is a synthetic peptide that has shown promising results in various scientific research fields. It has been synthesized using Boc-gdfldfa-nhme and has been extensively studied for its potential applications in drug discovery, biotechnology, and medicinal chemistry. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. The advantages of using Boc-gdfldfa-nhme in lab experiments include its stability, purity, and reproducibility, while its limitations include its high cost and limited availability. Finally, there are several future directions for the study of Boc-gdfldfa-nhme, including further investigation of its mechanism of action and potential therapeutic applications.
Synthesemethoden
Boc-gdfldfa-nhme is synthesized using solid-phase peptide synthesis (Boc-gdfldfa-nhme) technique. The synthesis starts with the attachment of the first amino acid to a solid support, followed by the addition of the next amino acid, and so on until the desired peptide sequence is obtained. The peptide is then cleaved from the solid support and purified using various techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Boc-gdfldfa-nhme has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in drug discovery, where it can be used as a lead compound to design new drugs. It has also been used in biotechnology for the development of biosensors and biomaterials. In medicinal chemistry, Boc-gdfldfa-nhme has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
141695-65-0 |
|---|---|
Produktname |
Boc-gdfldfa-nhme |
Molekularformel |
C35H46N6O7 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[(E)-3-[[3,3-dimethyl-1-[[(E)-3-[[1-(methylamino)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C35H46N6O7/c1-22(29(43)36-8)38-30(44)26(20-24-17-13-10-14-18-24)40-32(46)28(34(2,3)4)41-31(45)25(19-23-15-11-9-12-16-23)39-27(42)21-37-33(47)48-35(5,6)7/h9-20,22,28H,21H2,1-8H3,(H,36,43)(H,37,47)(H,38,44)(H,39,42)(H,40,46)(H,41,45)/b25-19+,26-20+ |
InChI-Schlüssel |
XRACTWAKUBGPLX-FQHZWJPGSA-N |
Isomerische SMILES |
CC(C(=O)NC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C(C(C)(C)C)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)CNC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Sequenz |
GXXXA |
Synonyme |
(1,1-dimethylethoxy)carbonyl-glycyl-delta-phenylalanyl-leucyl-delta-phenylalanyl-N-methylalaninamide Boc-GdFLdFA-NHMe Boc-Gly-delta-Phe-Leu-delta-Phe-Ala-NHCH3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



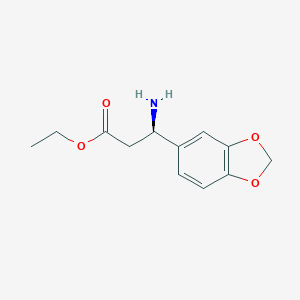

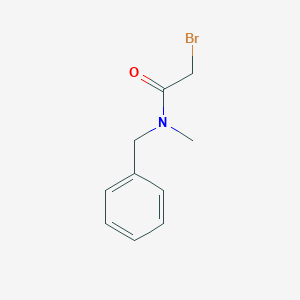
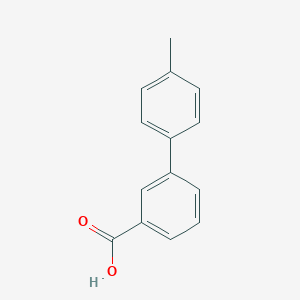
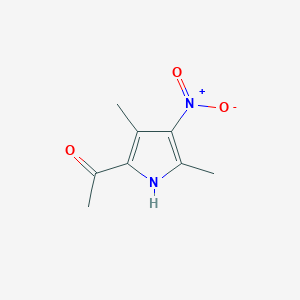
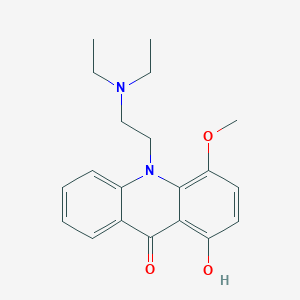
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
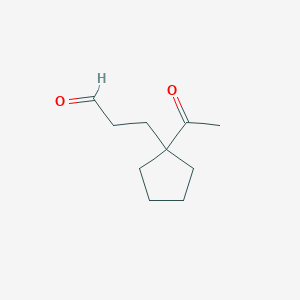
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

